Ethyl 3-bromo-5-iodo-4-methylbenzoate
Description
Ethyl 3-bromo-5-iodo-4-methylbenzoate is a halogenated aromatic ester with a molecular formula inferred as C₁₁H₁₀BrIO₂ (ethyl ester derivative of mthis compound, see ). The compound features bromine and iodine substituents at the 3- and 5-positions of the benzene ring, respectively, alongside a methyl group at the 4-position and an ethyl ester at the 1-position. Halogenated benzoates are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their reactivity with transition-metal catalysts.
Properties
Molecular Formula |
C10H10BrIO2 |
|---|---|
Molecular Weight |
368.99 g/mol |
IUPAC Name |
ethyl 3-bromo-5-iodo-4-methylbenzoate |
InChI |
InChI=1S/C10H10BrIO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 |
InChI Key |
RQAAXPMTPDWSHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-iodo-4-methylbenzoate typically involves the esterification of 3-bromo-5-iodo-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-iodo-4-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 3-bromo-5-iodo-4-methylbenzoic acid.
Reduction: Formation of 3-bromo-5-iodo-4-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 3-bromo-5-iodo-4-methylbenzoate is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-iodo-4-methylbenzoate involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Halogen Positioning : The 3-bromo and 5-iodo substituents in the target compound create a meta-directing electronic environment, favoring electrophilic substitution at the 2- or 6-positions. In contrast, analogs like ethyl 5-iodo-2-methylbenzoate lack bromine, reducing opportunities for sequential halogen replacement.
- Methyl vs.
Ester Group Influence
- Ethyl vs.
Halogen-Dependent Reactivity
- Iodine vs. Chlorine/Bromine : The 5-iodo substituent in the target compound offers superior leaving-group ability in nucleophilic aromatic substitution compared to chlorine in ethyl 3-bromo-5-chloro-4-hydroxybenzoate . Iodine’s larger atomic radius also facilitates transition-metal coordination in catalysis.
Steric and Symmetry Considerations
- Symmetrical Substitution : Ethyl 5-bromo-2,4-dimethylbenzoate has two methyl groups at the 2- and 4-positions, creating a steric shield that may hinder reactions at the ester group. The target compound’s asymmetric substitution allows for more regioselective transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
